1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene
Description
Properties
IUPAC Name |
1-fluoro-4-(1-isocyanato-2-methylpropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO/c1-8(2)11(13-7-14)9-3-5-10(12)6-4-9/h3-6,8,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCHLTQXNFKEPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 4-Fluorophenylacetonitrile Followed by Hydrogenation
A foundational approach involves alkylation of 4-fluorophenylacetonitrile to introduce the 2-methylpropyl moiety. As demonstrated in the synthesis of N-[(1R)-1-(4-fluorophenyl)-2-methylpropyl]acetamide derivatives, 4-fluorophenylacetonitrile undergoes alkylation with 2-methoxyethyl bromide under basic conditions (K₂CO₃, DMF) to yield a nitrile intermediate. Subsequent catalytic hydrogenation using Raney-Ni converts the nitrile group to a primary amine. This amine serves as the critical precursor for isocyanate formation.
Key Reaction Steps:
-
Alkylation:
-
Hydrogenation:
The hydrogenation step achieves >90% conversion under optimized pressure and temperature.
Phosgenation of Primary Amine to Isocyanate
The conversion of the primary amine to the target isocyanate employs phosgene or its safer alternatives (e.g., triphosgene). This step, as inferred from purification methods for 4-fluorophenyl isocyanate, requires anhydrous conditions to avoid urea formation. For example, treating the amine with triphosgene in dichloromethane at 0–5°C yields the isocyanate with minimal side reactions.
Reaction Mechanism:
Optimization Notes:
Purification and Characterization
Distillation and Moisture Control
Isocyanates are highly moisture-sensitive, necessitating rigorous drying protocols. Fractional distillation under reduced pressure (e.g., 8–10 mmHg) purifies the crude product, as described for 4-fluorophenyl isocyanate. Impurities such as ureas are removed via silica gel chromatography (MeOH/CHCl₃ eluent).
Typical Distillation Parameters:
Spectroscopic Characterization
1H-NMR and mass spectrometry confirm structural integrity. For example:
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Alkylation/Hydrogenation | 4-Fluorophenylacetonitrile | Alkylation, Hydrogenation, Phosgenation | 65–75 | 98 |
| Grignard/Curtius | 4-Fluorobenzaldehyde | Grignard addition, Oxidation, Curtius rearrangement | 50–60 | 95 |
Advantages of Alkylation Route:
Limitations of Grignard Route:
-
Lower yields from competing side reactions.
-
Safety concerns with azide handling.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Catalysts: Catalysts such as Lewis acids or bases may be used to facilitate certain reactions.
Solvents: Organic solvents like dichloromethane or toluene are often used to dissolve the reactants and control the reaction environment.
Major Products Formed:
Ureas: Formed by the reaction of the isocyanate group with amines.
Carbamates: Formed by the reaction of the isocyanate group with alcohols.
Substituted Benzene Derivatives: Formed through nucleophilic aromatic substitution reactions.
Scientific Research Applications
1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and polymers.
Biology: Studied for its potential interactions with biological molecules. It may be used in the design of bioactive compounds.
Medicine: Investigated for its potential use in drug development. The isocyanate group can be used to modify pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is exploited in various applications, such as the formation of ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.
Comparison with Similar Compounds
Substituent Variations in Isocyanato-Benzene Derivatives
The following table compares substituents, molecular formulas, and key properties of structurally related isocyanato-fluorobenzene derivatives:
Key Observations :
- Electronic Effects : Fluorine’s electronegativity deactivates the benzene ring, reducing electrophilic substitution rates compared to brominated analogs .
- Functional Group Reactivity : Isocyanates (–NCO) react rapidly with alcohols and amines, whereas isothiocyanates (–NCS) form stable thioureas, expanding applications in agrochemicals .
Fluorinated Aromatic Compounds with Non-Isocyanate Functional Groups
The table below contrasts the target compound with fluorinated aromatics bearing different functional groups:
Key Observations :
- Reactivity : The isocyanate group in the target compound enables covalent bonding with nucleophiles, unlike the inert biphenyl structure in 398-23-2 .
- Physical Properties : The vinyl group in 718-25-2 increases planarity and conjugation, leading to higher boiling points compared to aliphatic substituents in isocyanato derivatives .
- Environmental Impact : Fluorinated biphenyls (e.g., 398-23-2) exhibit persistence in ecosystems, whereas isocyanates hydrolyze to amines, posing distinct toxicity profiles .
Structural Analogs in Pharmaceutical and Agrochemical Contexts
- 1-Fluoro-4-[(E)-2-nitrovinyl]benzene: The nitrovinyl group (–CH=CHNO₂) imparts antibacterial and antifungal activity, diverging from the isocyanate’s role in polymer chemistry .
- Flamprop-isopropyl (1-methylethyl N-benzoyl-N-(3-chloro-4-fluorophenyl)-DL-alaninate) : A herbicidal agent where fluorine enhances membrane permeability, contrasting with the target compound’s industrial uses .
Biological Activity
1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene, also known as a derivative of isocyanate compounds, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a fluorobenzene ring substituted with an isocyanato group and a branched alkyl chain. Its chemical structure can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C10H12FN2O |
| Molecular Weight | 195.21 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not extensively documented |
This compound exhibits various biological activities primarily through its interaction with cellular targets. The isocyanate moiety is known for its ability to form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Antimicrobial Activity
Research indicates that isocyanate derivatives can exhibit significant antimicrobial properties. A study highlighted the activity of similar compounds against bacterial strains, suggesting that 1-fluoro derivatives may also possess similar effects due to structural similarities.
Anticancer Potential
Isocyanates have been studied for their anticancer potential. They may inhibit tumor growth by interfering with cell signaling pathways involved in proliferation and apoptosis. Preliminary studies suggest that this compound could be evaluated further for its anticancer properties.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several isocyanate compounds, including derivatives similar to this compound. The results indicated that these compounds inhibited the growth of several pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, at varying concentrations.
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies have shown that certain isocyanate derivatives induce cytotoxic effects in cancer cell lines. For instance, a derivative exhibited IC50 values in the low micromolar range against breast cancer cells, indicating potential for further development as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-Fluoro-4-(1-isocyanato-2-methylpropyl)benzene in laboratory settings?
- Methodological Answer : A common approach involves the reaction of benzyl intermediates with trifluoromethanesulfonic acid esters under catalytic conditions . For isocyanate group formation, triphosgene (BTC) with triethylamine in chloroform is effective, as demonstrated in analogous syntheses . Reaction parameters (e.g., temperature, solvent polarity) should be optimized using kinetic studies to minimize side products like urea derivatives.
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : NMR identifies fluorine environment; NMR confirms isocyanate bonding.
- IR : Sharp absorbance near 2270 cm (N=C=O stretch) .
- HPLC : Use a C18 column with a methanol-buffer mobile phase (pH 4.6 adjusted with acetic acid) to resolve degradation products .
Q. What storage conditions are recommended to prevent degradation of this compound?
- Methodological Answer : Store under inert gas (argon/nitrogen) at 0–6°C to mitigate hydrolysis of the isocyanate group. Moisture-free solvents (e.g., anhydrous THF) should be used for stock solutions .
Advanced Research Questions
Q. What strategies resolve contradictions in reaction yields under varying catalytic conditions?
- Methodological Answer : Systematic screening of catalysts (e.g., Pd/C vs. Raney Ni) and solvents (polar aprotic vs. ethers) can identify yield discrepancies. For example, coupling reactions may require palladium catalysts for C–N bond formation, while acidic conditions favor electrophilic substitution . Design of Experiments (DoE) with response surface methodology optimizes multi-variable interactions .
Q. How does the electronic environment of the fluoro substituent influence the reactivity of the isocyanate group?
- Methodological Answer : The electron-withdrawing fluoro group increases electrophilicity of the isocyanate, accelerating nucleophilic attacks (e.g., by amines). Computational studies (DFT) can model charge distribution, while Hammett plots correlate substituent effects with reaction rates . Experimentally, compare reactivity with non-fluorinated analogs using kinetic assays.
Q. What side reactions occur during synthesis, and how are they mitigated?
- Methodological Answer : Common side reactions include:
- Hydrolysis : Forms ureas; mitigated by anhydrous conditions and molecular sieves.
- Dimerization : Controlled via low-temperature (–20°C) reactions and dilute solutions .
- Byproducts : GC-MS or LC-HRMS identifies trace impurities, guiding iterative synthetic refinements .
Q. How can computational methods predict the bioactivity or stability of derivatives?
- Methodological Answer : Molecular docking (e.g., AutoDock) assesses interactions with biological targets (e.g., enzymes), while QSAR models correlate structural features (e.g., logP, H-bond donors) with stability. MD simulations evaluate hydrolytic degradation pathways in aqueous environments .
Data Analysis & Experimental Design
Q. How should researchers address conflicting spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validate using orthogonal techniques:
- X-ray crystallography : Resolves ambiguous NMR/IR assignments.
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula.
- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations for complex splitting patterns .
Q. What experimental designs are optimal for studying the compound’s reactivity in polymer applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
